4-(3-Piperidinyl)morpholine dihydrochloride
Overview
Description
4-(3-Piperidinyl)morpholine dihydrochloride is an organic compound with the molecular formula C9H20Cl2N2O. It is a derivative of morpholine and piperidine, two heterocyclic amines that are commonly used in the synthesis of pharmaceuticals and other organic compounds
Preparation Methods
The synthesis of 4-(3-Piperidinyl)morpholine dihydrochloride typically involves the reaction of morpholine with piperidine under specific conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the final product .
Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, allowing for the large-scale production of this compound .
Chemical Reactions Analysis
4-(3-Piperidinyl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other electrophiles. .
Scientific Research Applications
4-(3-Piperidinyl)morpholine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving amine-containing compounds.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 4-(3-Piperidinyl)morpholine dihydrochloride involves its interaction with various molecular targets and pathways. The piperidine and morpholine moieties in the compound can interact with receptors and enzymes in the body, leading to various biological effects. These interactions can modulate neurotransmitter levels, enzyme activity, and other cellular processes, making the compound a valuable tool in the study of pharmacology and biochemistry .
Comparison with Similar Compounds
4-(3-Piperidinyl)morpholine dihydrochloride can be compared with other similar compounds, such as:
4-Morpholinopiperidine: This compound shares a similar structure but lacks the dihydrochloride salt form. It is used in similar applications but may have different reactivity and solubility properties.
Piperidine derivatives: Compounds like piperidine and its derivatives are widely used in organic synthesis and drug development. .
Properties
IUPAC Name |
4-piperidin-3-ylmorpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISTJJMJNYLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696409 | |
Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-56-9 | |
Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(piperidin-3-yl)morpholine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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